AC-4-130

Description

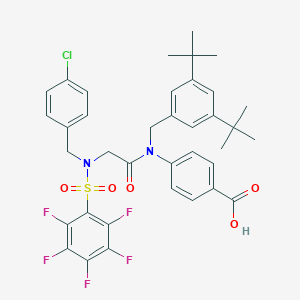

Structure

2D Structure

Properties

IUPAC Name |

4-[[2-[(4-chlorophenyl)methyl-(2,3,4,5,6-pentafluorophenyl)sulfonylamino]acetyl]-[(3,5-ditert-butylphenyl)methyl]amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H36ClF5N2O5S/c1-36(2,3)24-15-22(16-25(17-24)37(4,5)6)19-45(27-13-9-23(10-14-27)35(47)48)28(46)20-44(18-21-7-11-26(38)12-8-21)51(49,50)34-32(42)30(40)29(39)31(41)33(34)43/h7-17H,18-20H2,1-6H3,(H,47,48) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMQUSJQZQWKQBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)CN(C2=CC=C(C=C2)C(=O)O)C(=O)CN(CC3=CC=C(C=C3)Cl)S(=O)(=O)C4=C(C(=C(C(=C4F)F)F)F)F)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H36ClF5N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

751.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The STAT5 Inhibitor AC-4-130: A Technical Guide to its Discovery, Synthesis, and Preclinical Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

AC-4-130 is a potent and selective small-molecule inhibitor of the Signal Transducer and Activator of Transcription 5 (STAT5) protein, a key node in signaling pathways that drive the proliferation and survival of cancer cells, particularly in the context of Acute Myeloid Leukemia (AML). This technical whitepaper provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of this compound. It details the compound's mechanism of action as a STAT5 SH2 domain inhibitor, summarizes its biological activity in various AML cell lines, and provides detailed experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of targeting STAT5.

Discovery of this compound

This compound was identified through a biophysical screening of a chemical library of Src Homology 2 (SH2) domain binders. The screening was designed to identify compounds with high selectivity for the SH2 domain of STAT5 over other STAT family members, such as STAT1 and STAT3. This discovery effort built upon a class of salicylic acid-containing small molecules previously identified as STAT3 inhibitors. Through optimization of a precursor compound, AC-3-19, this compound emerged as a lead candidate with potent and selective STAT5 inhibitory activity.

Chemical Synthesis of this compound

The chemical synthesis of this compound, with the CAS number 1834571-82-2, involves a multi-step process. The chemical name of this compound is 4-(2-((N-(4-chlorobenzyl)-2,3,4,5,6-pentafluorophenyl)sulfonamido)-N-(3,5-di-tert-butylbenzyl)acetamido)benzoic acid. A plausible synthetic route is outlined below, based on standard organic chemistry principles for the assembly of its constituent fragments.

Proposed Synthetic Scheme:

The synthesis can be conceptually divided into the preparation of three key intermediates followed by their coupling:

-

Synthesis of the N-(4-chlorobenzyl)-2,3,4,5,6-pentafluorophenyl)sulfonamide fragment.

-

Synthesis of the N-(3,5-di-tert-butylbenzyl)acetamide fragment.

-

Coupling of the fragments and final attachment of the benzoic acid moiety.

A detailed, step-by-step laboratory protocol would require access to the specific patent or supplementary information from the original publication, which is not publicly available. The following is a generalized representation.

Step 1: Preparation of the Sulfonamide Intermediate

-

Pentafluorobenzenesulfonyl chloride is reacted with 4-chlorobenzylamine in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) in an appropriate aprotic solvent (e.g., dichloromethane or tetrahydrofuran) to yield N-(4-chlorobenzyl)-2,3,4,5,6-pentafluorobenzenesulfonamide.

Step 2: Preparation of the Acetamide Intermediate

-

3,5-di-tert-butylaniline is N-acylated using a suitable acetylating agent (e.g., acetyl chloride or acetic anhydride) to form N-(3,5-di-tert-butylphenyl)acetamide.

-

The resulting acetamide is then N-alkylated with a suitable derivative of 4-(bromomethyl)benzoic acid (e.g., methyl 4-(bromomethyl)benzoate) under basic conditions to introduce the benzoic acid precursor.

Step 3: Coupling and Final Synthesis

-

The sulfonamide from Step 1 is coupled with the acetamide from Step 2. This likely involves a nucleophilic aromatic substitution reaction where the nitrogen of the acetamide displaces one of the fluorine atoms on the pentafluorophenyl ring, or a more complex coupling strategy.

-

Finally, if a protecting group was used for the carboxylic acid, it is removed under appropriate conditions (e.g., hydrolysis of a methyl ester with lithium hydroxide) to yield the final product, this compound.

Mechanism of Action

This compound functions as a direct inhibitor of STAT5 by binding to its SH2 domain.[1][2][3] This binding event physically obstructs the recruitment of STAT5 to activated upstream tyrosine kinases, thereby preventing its phosphorylation and subsequent activation. The inhibition of STAT5 activation leads to a cascade of downstream effects:

-

Disruption of Dimerization: Phosphorylation is a prerequisite for the formation of STAT5 homo- and heterodimers. By preventing phosphorylation, this compound inhibits the dimerization of STAT5.[1][3]

-

Inhibition of Nuclear Translocation: Only dimerized STAT5 can translocate to the nucleus to act as a transcription factor. This compound's disruption of dimerization effectively blocks the nuclear import of STAT5.[1][3]

-

Downregulation of STAT5-dependent Gene Transcription: By preventing nuclear translocation, this compound inhibits the transcription of STAT5 target genes that are critical for cell proliferation and survival, such as MYC, CCND2, and BCL2.

The following diagram illustrates the signaling pathway and the point of intervention by this compound.

Caption: The JAK/STAT5 signaling pathway and the inhibitory action of this compound.

Quantitative Data on Biological Activity

The biological activity of this compound has been evaluated in various AML cell lines. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Cytotoxicity of this compound in AML Cell Lines

| Cell Line | Genotype | IC50 (µM) | Reference |

| SKM-1 | TP53-mutated | 0.7 | [4] |

| MOLM-13 | TP53 wild-type | 3 | [4] |

| ML-2 | TP53 wild-type | 3 | [4] |

| MOLM-16 | TP53-mutant | 10 | [4] |

| OCI-AML3 | TP53 wild-type | 10 | [4] |

| HL-60 | TP53 null | >10 | [4] |

Table 2: Effect of this compound on Cell Cycle and Apoptosis

| Cell Line | Concentration (µM) | Incubation Time (h) | Effect | Reference |

| MV4-11, MOLM-13 | 2, 5 | 72 | Increase in G0/G1 phase, reduction in S and G2/M phases | [1] |

| MV4-11, MOLM-13 | 0.1-100 | 72 | Dose- and time-dependent increase in apoptosis | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical studies. The following are protocols for key experiments used to characterize this compound.

Cell Viability Assay

This protocol is used to determine the concentration of this compound that inhibits the growth of AML cells by 50% (IC50).

Workflow Diagram:

Caption: Workflow for determining cell viability using a fluorescence-based assay.

Protocol:

-

Cell Seeding: Seed AML cells (e.g., MOLM-13, MV4-11) in 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium.

-

Compound Preparation: Prepare a 2-fold serial dilution of this compound in complete culture medium.

-

Treatment: Add 100 µL of the this compound dilutions to the appropriate wells. Include wells with vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Reagent Addition: Add 20 µL of CellTiter-Blue® Viability Assay reagent (Promega) to each well.

-

Incubation with Reagent: Incubate the plates for 1-4 hours at 37°C.

-

Measurement: Measure fluorescence using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is used to quantify the induction of apoptosis in AML cells following treatment with this compound.

Protocol:

-

Cell Treatment: Treat AML cells with the desired concentrations of this compound or vehicle control for the specified time (e.g., 72 hours).

-

Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) to 100 µL of the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the cells by flow cytometry within 1 hour of staining. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Western Blot for STAT5 Phosphorylation

This protocol is used to assess the inhibitory effect of this compound on the phosphorylation of STAT5.

Protocol:

-

Cell Treatment and Lysis: Treat AML cells with this compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated STAT5 (p-STAT5) and total STAT5 overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and image the blot.

Conclusion

This compound is a promising preclinical candidate for the treatment of AML and potentially other cancers driven by aberrant STAT5 signaling. Its well-defined mechanism of action, potent in vitro activity, and selectivity make it a valuable tool for further investigation. The data and protocols presented in this whitepaper provide a solid foundation for researchers and drug developers to build upon in the ongoing effort to translate the therapeutic potential of STAT5 inhibition into clinical reality.

References

AC-4-130: A Technical Guide to a Potent Chemical Probe for STAT5 Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 5 (STAT5) is a critical transcription factor involved in cytosolic signaling that mediates the expression of a wide array of genes essential for cell proliferation, differentiation, and apoptosis.[1] The STAT5 protein family consists of two highly homologous proteins, STAT5A and STAT5B.[1] In its inactive state, STAT5 resides in the cytoplasm. Activation is typically initiated by cytokines or growth factors, which leads to phosphorylation by Janus kinases (JAKs), subsequent dimerization, and translocation to the nucleus to regulate gene expression.[2]

Persistent, aberrant activation of STAT5 is a key driver in the pathogenesis of various hematopoietic cancers, particularly Acute Myeloid Leukemia (AML), where it is often activated by constitutively active tyrosine kinases like FLT3-ITD.[3][4] This makes direct inhibition of STAT5 a compelling therapeutic strategy. AC-4-130 has emerged as a novel, potent, and specific chemical probe that directly targets the STAT5 SH2 domain, effectively blocking its pathological activity in cancer cells.[3] This guide provides an in-depth overview of this compound, its mechanism of action, quantitative effects, and the experimental protocols used for its characterization.

Mechanism of Action

This compound is a salicylic acid-based small molecule designed to selectively target the Src homology 2 (SH2) domain of STAT5.[3][5] The SH2 domain is crucial for the activation cascade, as it mediates the binding of STAT5 to phosphorylated tyrosine residues on cytokine receptors and is essential for the dimerization of activated STAT5 proteins.[6]

By directly binding to the STAT5 SH2 domain, this compound effectively disrupts multiple key steps in the signaling pathway:

-

Inhibition of STAT5 Activation and Dimerization: It prevents the proper association of STAT5 with upstream kinases and, critically, blocks the formation of STAT5 dimers, a prerequisite for its function as a transcription factor.[3][7]

-

Disruption of Nuclear Translocation: By inhibiting dimerization, this compound prevents the activated STAT5 complex from moving into the nucleus.[7][8]

-

Suppression of Gene Transcription: Consequently, the probe blocks STAT5-dependent transcription of target genes that drive cell proliferation and survival.[3][8]

This multi-faceted inhibition leads to significant downstream cellular effects, including cell cycle arrest and apoptosis in cancer cells dependent on STAT5 signaling.[6][8]

Data Presentation: Quantitative Effects of this compound

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Cytotoxicity of this compound in AML Cell Lines This table displays the half-maximal inhibitory concentration (IC50) values of this compound in different Acute Myeloid Leukemia (AML) cell lines after 72 hours of treatment.

| Cell Line | Genotype | IC50 (µM) | Reference |

| FLT3-ITD+ | |||

| MV4-11 | FLT3-ITD, TP53 wt | ~0.17 - 5 | [3][9][10] |

| MOLM-13 | FLT3-ITD, TP53 wt | ~0.35 - 3 | [3][9][10][11] |

| FLT3 wt | |||

| SKM-1 | FLT3 wt, TP53 mut, TET2 mut | 0.7 | [7][11] |

| ML-2 | FLT3 wt, TP53 wt | 3 | [7][11] |

| OCI-AML3 | FLT3 wt, TP53 wt, NPM1 mut | 10 | [7][11] |

| MOLM-16 | FLT3 wt, TP53 mut | 10 | [7][11] |

| HL-60 | FLT3 wt, TP53 null | >10 | [7][11] |

Note: IC50 values can vary based on specific experimental conditions. FLT3-ITD positive cells generally show high sensitivity.

Table 2: Cellular and In Vivo Effects of this compound This table summarizes the key cellular and in vivo responses observed upon treatment with this compound.

| Effect | Model System | Treatment Conditions | Observed Result | Reference |

| Apoptosis | MV4-11, MOLM-13 cells | 0.1-100 µM for 72h | Dose- and time-dependent increase in Annexin V positive cells. | [6][8] |

| Cell Cycle Arrest | MV4-11, MOLM-13 cells | 2-5 µM for 72h | Increase in G0/G1 cell population with a reduction in S and G2/M phases. | [3][8] |

| Clonogenic Growth | Primary human AML cells | Not specified | Decreased number of colonies from AML patient samples. | [3] |

| STAT5 Phosphorylation | Ba/F3 FLT3-ITD+ cells | 0.5-2 µM for 24h | Reduced pY-STAT5 levels in both cytoplasm and nucleus. | [8][12] |

| In Vivo Tumor Growth | MV4-11 Xenograft (mice) | 25 mg/kg daily | Significant reduction in tumor growth and volume. | [3] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon scientific findings. The following sections describe the core protocols used to characterize this compound.

In Vitro Assays

1. Cell Viability (MTS Assay) To determine the cytotoxic effects and IC50 values of this compound.

-

Cell Seeding: AML cells are seeded into 96-well plates at a density of 5x10³ cells per well.[13]

-

Treatment: Cells are treated with a range of concentrations of this compound (e.g., 0.1 to 100 µM) or DMSO as a control.[8]

-

Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO₂ incubator.[3][13]

-

Measurement: 20 µL of MTS reagent is added to each well and incubated for 20-50 minutes. The absorbance is measured to determine cell viability.[13]

-

Analysis: IC50 values are calculated using non-linear regression analysis with software like GraphPad Prism.[9]

2. Apoptosis Assay (Annexin V Staining) To quantify the induction of apoptosis.

-

Treatment: Cells (e.g., MV4-11, MOLM-13) are treated with desired concentrations of this compound or DMSO for a specified time (e.g., 48-72 hours).[13]

-

Staining: Cells are harvested, washed, and stained with Annexin V (conjugated to a fluorophore like FITC) and a viability dye like Propidium Iodide (PI) according to the manufacturer's protocol.

-

Analysis: The stained cells are analyzed by flow cytometry. Annexin V positive cells are identified as apoptotic.

3. Cell Cycle Analysis To assess the effect of this compound on cell cycle progression.

-

Treatment: Cells are treated with this compound (e.g., 2 or 5 µM) for 24-72 hours.[8]

-

Fixation and Staining: Cells are harvested, fixed (e.g., with cold ethanol), and stained with a DNA-intercalating dye such as Propidium Iodide (PI) or DAPI.[7]

-

Analysis: The DNA content of the cells is measured by flow cytometry, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7]

4. Western Blot for STAT5 Phosphorylation To measure the direct impact on STAT5 activation.

-

Cell Lysis and Fractionation: Cells are treated with this compound. For nuclear and cytoplasmic levels, subcellular fractionation is performed. Total cell lysates can also be used.

-

Protein Quantification: Protein concentration is determined using a standard assay (e.g., BCA).

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated STAT5 (pY-STAT5) and total STAT5. Loading controls like α-TUBULIN (cytoplasmic) and LAMIN B1 (nuclear) are used.[12]

-

Detection: The membrane is incubated with secondary antibodies and visualized using an appropriate detection system.

5. Luciferase Reporter Assay for Transcriptional Activity To confirm the inhibition of STAT5-dependent gene transcription.

-

Transfection: Cells (e.g., Ba/F3) are transfected with a luciferase reporter plasmid containing STAT5 response elements. A control plasmid (e.g., Renilla luciferase) is co-transfected for normalization.[14]

-

Treatment and Stimulation: Cells are pre-treated with this compound or DMSO for approximately 6 hours, followed by stimulation with an appropriate cytokine (e.g., IL-2) to activate the STAT5 pathway.[14]

-

Measurement: Cell lysates are collected, and luciferase activity is measured using a luminometer with a dual-luciferase reporter assay system.[14]

-

Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to determine the relative transcriptional activity.

In Vivo Xenograft Model

1. Animal Model and Cell Implantation To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Animal Model: Immunocompromised mice (e.g., Rag2−/−γc−/−) are used to prevent rejection of human cells.[3]

-

Cell Injection: Human AML cells (e.g., 1x10⁶ MV4-11/Luc cells) are injected subcutaneously or via the tail vein into the mice.[3][13]

-

Monitoring: Tumor formation and metastasis are monitored, often using bioluminescence imaging for luciferase-expressing cells.[13]

2. Drug Administration and Efficacy Measurement

-

Treatment: Once tumors are established, mice are treated daily with this compound (e.g., 25 mg/kg) or a vehicle control via a suitable route (e.g., intraperitoneal injection).[3]

-

Measurement: Tumor volume is measured regularly. Body weight is monitored to assess toxicity.[3][13]

-

Analysis: At the end of the study, tumors and organs may be harvested for immunohistochemistry (IHC) to analyze markers of proliferation (Ki-67) and STAT5 activity (p-STAT5).[3][13]

Synergistic Interactions

A key aspect of modern cancer therapy is combination treatment. Studies have shown that this compound acts synergistically with other targeted agents.

-

With JAK Inhibitors: this compound enhances the cytotoxicity of the JAK1/2 inhibitor Ruxolitinib.[3] This is a logical combination, as JAKs are the primary activators of STAT5, and targeting the pathway at two distinct nodes can lead to a more profound and durable response.

-

With HAT Inhibitors: A synergistic effect was also observed with Garcinol, an inhibitor of the histone acetyltransferases (HATs) p300/pCAF.[3] This suggests that disrupting both direct STAT5 signaling and the chromatin remodeling proteins that STAT5 interacts with can be a powerful anti-leukemic strategy.

-

With MCL1 Inhibitors: In both FLT3-mutated and wild-type AML cells, this compound showed synergistic effects on cell viability when combined with the MCL1 inhibitor S63845.[7][15]

Selectivity and Limitations

This compound was identified through screening for compounds with high selectivity for STAT5 over other STAT family members, particularly STAT1 and STAT3.[3][5] Luciferase assays confirmed that this compound blocks STAT5 transcriptional activity while leaving STAT1 and STAT3 largely unaffected.[3]

However, as with any chemical probe, it is important to acknowledge its limitations. A review on the Chemical Probes Portal notes that while cellular data are convincing, more comprehensive in vitro binding data (such as Kd values from ITC) and a co-crystal structure of this compound bound to the STAT5 SH2 domain would further strengthen its characterization.[16] Additionally, detailed pharmacokinetic analyses in vivo have not been extensively published.[16]

Conclusion

This compound is a potent and selective STAT5 inhibitor that acts by directly binding to the SH2 domain, thereby disrupting the entire activation cascade from dimerization to gene transcription.[3][8] It has demonstrated significant anti-leukemic activity both in vitro across a range of AML cell lines and in vivo in xenograft models.[3] Its ability to synergize with other targeted therapies, such as JAK and MCL1 inhibitors, highlights its potential as a valuable tool for cancer research and a promising candidate for further therapeutic development.[3][7] This guide provides the foundational technical information for researchers to effectively utilize and build upon the current understanding of this compound as a chemical probe to interrogate STAT5 signaling.

References

- 1. STAT5 - Wikipedia [en.wikipedia.org]

- 2. STAT5b: A master regulator of key biological pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacologic inhibition of STAT5 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacologic inhibition of STAT5 in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cancer-research-network.com [cancer-research-network.com]

- 7. Rationale for a Combination Therapy with the STAT5 Inhibitor this compound and the MCL1 Inhibitor S63845 in the Treatment of FLT3-Mutated or TET2-Mutated Acute Myeloid Leukemia [mdpi.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. biorxiv.org [biorxiv.org]

- 11. Rationale for a Combination Therapy with the STAT5 Inhibitor this compound and the MCL1 Inhibitor S63845 in the Treatment of FLT3-Mutated or TET2-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Targeting of STAT5 using the small molecule topotecan hydrochloride suppresses acute myeloid leukemia progression - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Rationale for a Combination Therapy with the STAT5 Inhibitor this compound and the MCL1 Inhibitor S63845 in the Treatment of FLT3-Mutated or TET2-Mutated Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

Preclinical Profile of AC-4-130: A STAT5 Inhibitor for Hematological Malignancies

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the early preclinical studies of AC-4-130, a potent small molecule inhibitor of the Signal Transducer and Activator of Transcription 5 (STAT5), in the context of hematological malignancies. This document details the compound's mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, provides detailed experimental methodologies, and visualizes critical pathways and workflows.

Core Concepts: Mechanism of Action

This compound is a salicylic acid-based compound that directly targets the Src homology 2 (SH2) domain of STAT5.[1] The SH2 domain is crucial for the activation cascade of STAT proteins. By binding to this domain, this compound effectively disrupts the dimerization, and subsequent nuclear translocation of STAT5, which in turn inhibits STAT5-dependent gene transcription.[1][2][3] This inhibition of STAT5 signaling leads to the suppression of pro-survival and proliferative pathways in cancer cells, ultimately inducing cell cycle arrest and apoptosis.[1][3] The primary focus of preclinical studies has been on Acute Myeloid Leukemia (AML), particularly subtypes driven by FLT3-ITD mutations, where STAT5 is a key downstream mediator of oncogenic signaling.[2][4]

Below is a diagram illustrating the proposed mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical evaluations of this compound in various hematological malignancy cell lines.

Table 1: In Vitro Cytotoxicity of this compound in AML Cell Lines

| Cell Line | Genetic Profile | IC50 (µM) | Study Reference |

| SKM-1 | TP53-mutated | 0.7 | (Seipel K, et al. 2021) |

| MOLM-13 | FLT3-ITD, TP53 wild-type | 3 | (Seipel K, et al. 2021) |

| ML-2 | TP53 wild-type | 3 | (Seipel K, et al. 2021) |

| OCI-AML3 | TP53 wild-type | 10 | (Seipel K, et al. 2021) |

| MOLM-16 | TP53-mutated | 10 | (Seipel K, et al. 2021) |

| Various AML cell lines | - | 6.58–15.21 | (Anonymous)[3] |

Table 2: In Vitro Cellular Effects of this compound

| Cell Line(s) | Concentration(s) | Duration | Effect | Study Reference |

| MV4-11, MOLM-13 | 0.1-100 µM | 72 hours | Dose- and time-dependent increase in apoptosis. | [3] |

| Not Specified | 2, 5 µM | 72 hours | Induction of cell cycle arrest in G0/G1 phase. | [3] |

| Not Specified | 0.5-2 µM | 24 hours | Reduction in pY-STAT5 levels in cytoplasm and nucleus. | [3] |

Table 3: In Vivo Efficacy of this compound in an AML Xenograft Model

| Animal Model | Treatment | Outcome | Study Reference |

| Subcutaneous AML xenograft | 25 mg/kg daily | Reduction in tumor growth. | [4] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments performed in the preclinical evaluation of this compound.

Cell Viability Assay (MTS Assay)

-

Cell Seeding: Seed AML cells in 96-well plates at a density of 1 x 10^4 cells per well in a final volume of 100 µL of complete culture medium.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound concentration.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTS Reagent Addition: Add 20 µL of MTS reagent (CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega) to each well.

-

Incubation: Incubate the plates for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values using a non-linear regression analysis (e.g., log(inhibitor) vs. response) with graphing software.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Cell Treatment: Treat AML cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 48 or 72 hours).

-

Cell Harvesting: Harvest the cells by centrifugation and wash them twice with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

Cell Cycle Analysis

-

Cell Treatment: Treat AML cells with this compound or vehicle control for a specified time (e.g., 72 hours).

-

Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A.

-

Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.

-

Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using cell cycle analysis software.

Western Blotting for pY-STAT5

-

Cell Lysis: Treat cells with this compound or vehicle control, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody against phosphorylated STAT5 (pY-STAT5) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total STAT5 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

In Vivo Xenograft Model

-

Cell Implantation: Subcutaneously inject a suspension of human AML cells (e.g., MV4-11) into the flank of immunodeficient mice.

-

Tumor Growth: Monitor tumor growth by measuring tumor volume with calipers.

-

Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer this compound (e.g., 25 mg/kg) or vehicle control daily via an appropriate route (e.g., intraperitoneal injection).

-

Monitoring: Monitor tumor volume and body weight of the mice regularly throughout the study.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation markers like Ki67).

-

Data Analysis: Compare the tumor growth rates between the treatment and control groups to evaluate the in vivo efficacy of this compound.

Visualizations: Workflows and Logical Relationships

The following diagrams illustrate a typical experimental workflow for evaluating a novel anti-cancer compound and the logical relationship of synergistic drug combinations with this compound.

References

The STAT5 Inhibitor AC-4-130: A Deep Dive into its Impact on Downstream Target Gene Expression

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 5 (STAT5) is a critical signaling node in various hematological malignancies, including Acute Myeloid Leukemia (AML). Its constitutive activation, often driven by mutations in upstream kinases such as FLT3, promotes leukemic cell proliferation and survival. AC-4-130, a potent and specific small molecule inhibitor of the STAT5 SH2 domain, represents a promising therapeutic strategy. This technical guide provides a comprehensive overview of the molecular effects of this compound, with a particular focus on its impact on the downstream targets of STAT5. We will delve into the quantitative changes in gene expression, detail the experimental protocols for assessing these changes, and visualize the underlying signaling pathways and experimental workflows.

Introduction: The Role of STAT5 in AML and the Mechanism of this compound

STAT5, a member of the STAT family of transcription factors, plays a pivotal role in mediating signals from various cytokines and growth factors, which are crucial for the regulation of hematopoiesis. In the context of AML, particularly in cases with FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutations, STAT5 is constitutively phosphorylated and activated, leading to the transcription of genes that drive leukemogenesis.

This compound is a novel and potent inhibitor that directly targets the SH2 domain of STAT5.[1] This binding event is crucial as the SH2 domain is responsible for the recruitment of STAT5 to activated receptor tyrosine kinases and for the subsequent dimerization of phosphorylated STAT5 monomers. By binding to the SH2 domain, this compound effectively disrupts the canonical STAT5 signaling cascade at multiple levels:

-

Inhibition of STAT5 Activation: this compound prevents the phosphorylation of STAT5 by upstream kinases.

-

Disruption of Dimerization: The inhibitor blocks the formation of STAT5 homodimers and heterodimers, which is a prerequisite for nuclear translocation.

-

Prevention of Nuclear Translocation: Consequently, this compound inhibits the accumulation of active STAT5 in the nucleus.

-

Suppression of STAT5-dependent Gene Transcription: By blocking the binding of STAT5 to the promoter regions of its target genes, this compound effectively shuts down the expression of key proteins involved in cell cycle progression and survival.

The culmination of these effects is the induction of cell cycle arrest and apoptosis in AML cells, demonstrating the therapeutic potential of targeted STAT5 inhibition.[1][2]

Quantitative Analysis of this compound's Effect on STAT5 Downstream Targets

The inhibitory action of this compound on STAT5 function leads to significant alterations in the transcriptome of AML cells. This section presents the quantitative data on the downregulation of key STAT5 target genes, compiled from RNA-sequencing (RNA-seq) and quantitative real-time PCR (qRT-PCR) experiments on FLT3-ITD positive AML cell lines, such as MV4-11 and MOLM-13.

Global Gene Expression Changes

RNA-seq analysis of AML cell lines treated with this compound revealed a substantial impact on the transcriptome. In a key study, treatment of MV4-11 and MOLM-13 cells with this compound resulted in the significant downregulation of 1418 genes.[3] Gene Set Enrichment Analysis (GSEA) of these downregulated genes showed a significant enrichment in the hallmark IL-2-STAT5 signaling pathway, confirming the on-target effect of the inhibitor.[3] Furthermore, gene sets associated with E2F targets, the G2M checkpoint, and MYC targets were also found to be downregulated, highlighting the profound effect of STAT5 inhibition on cell cycle control.

Downregulation of Key STAT5 Target Genes

Several well-characterized STAT5 target genes, known to be critical for leukemic cell survival and proliferation, were significantly downregulated upon this compound treatment. The following tables summarize the available quantitative data from published studies.

Table 1: Effect of this compound on the Expression of Key STAT5 Target Genes (qRT-PCR Data)

| Gene | Cell Line | This compound Concentration | Treatment Duration | Fold Change in mRNA Expression (relative to control) | p-value | Reference |

| BCL2 | MOLM-13 | 1 µM | 24 hours | ~0.6 | < 0.05 | [4] |

| CDKN1A | MOLM-13 | 1 µM | 24 hours | ~1.8 | < 0.05 | [4] |

Note: The fold change for CDKN1A indicates an upregulation, which can be an indirect effect of cell cycle arrest induced by STAT5 inhibition.

Table 2: Qualitative Downregulation of STAT5 Target Genes (from RNA-seq data)

| Gene | Cell Line(s) | Observation | Reference |

| MYC | MV4-11, MOLM-13 | Significantly downregulated | [3] |

| CCND2 | MV4-11, MOLM-13 | Significantly downregulated | [3] |

| BCL2 | MV4-11, MOLM-13 | Significantly downregulated | [3] |

Note: Specific fold changes and p-values for these genes from the primary RNA-seq data were not publicly available in the referenced publication.

Cellular Potency of this compound

The anti-proliferative effect of this compound has been quantified in various AML cell lines, with the half-maximal inhibitory concentration (IC50) serving as a measure of its potency.

Table 3: IC50 Values of this compound in AML Cell Lines

| Cell Line | FLT3 Status | IC50 (µM) | Reference |

| MOLM-13 | ITD | 3.0 | [4] |

| MV4-11 | ITD | Not Reported | |

| SKM-1 | WT | 0.7 | [4] |

| ML-2 | WT | 3.0 | [4] |

| OCI-AML3 | WT | 10.0 | [4] |

| MOLM-16 | Mutant | 10.0 | [4] |

| HL-60 | Null | >10.0 | [4] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Cell Culture and this compound Treatment

-

Cell Lines: Human AML cell lines, such as MV4-11 and MOLM-13 (FLT3-ITD positive), are commonly used.

-

Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and L-glutamine at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations for experiments. A vehicle control (DMSO alone) should be included in all experiments.

RNA-Sequencing (RNA-seq)

-

Cell Treatment and RNA Extraction: AML cells are seeded at a specific density and treated with this compound or vehicle control for a defined period (e.g., 24 hours). Total RNA is then extracted using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer and a bioanalyzer.

-

Library Preparation and Sequencing: RNA-seq libraries are prepared from the extracted RNA. This process typically involves poly(A) selection for mRNA enrichment, followed by fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification. The prepared libraries are then sequenced on a high-throughput sequencing platform (e.g., Illumina HiSeq).

-

Data Analysis: The raw sequencing reads are subjected to quality control and then aligned to the human reference genome. Gene expression levels are quantified, and differential gene expression analysis is performed between the this compound-treated and control groups. Gene Set Enrichment Analysis (GSEA) is then used to identify pathways that are significantly enriched in the differentially expressed genes. The data from the Wingelhofer et al. (2018) study is deposited in the Gene Expression Omnibus (GEO) under accession number GSE103510.[5]

Quantitative Real-Time PCR (qRT-PCR)

-

cDNA Synthesis: Total RNA is extracted as described for RNA-seq. First-strand cDNA is synthesized from the RNA template using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

-

PCR Amplification: The qRT-PCR reaction is performed using a real-time PCR system. The reaction mixture includes the synthesized cDNA, gene-specific forward and reverse primers for the target genes (MYC, CCND2, BCL2, CDKN1A) and a housekeeping gene for normalization (e.g., GAPDH, ACTB), and a fluorescent dye (e.g., SYBR Green) or a probe-based detection chemistry.

-

Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, where the expression level in the this compound-treated samples is normalized to the housekeeping gene and then compared to the vehicle-treated control.

Western Blotting for STAT5 Phosphorylation

-

Cell Lysis and Protein Quantification: Cells are treated with this compound or vehicle control. After treatment, cells are washed with ice-cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation. The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with a primary antibody specific for phosphorylated STAT5 (pY694). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total STAT5 and a loading control protein such as β-actin or GAPDH.

Visualization of Signaling Pathways and Experimental Workflows

STAT5 Signaling Pathway and Inhibition by this compound

The following diagram illustrates the canonical STAT5 signaling pathway and the mechanism of inhibition by this compound.

Caption: The STAT5 signaling pathway and its inhibition by this compound.

Experimental Workflow for Assessing this compound's Effects

The diagram below outlines a typical experimental workflow for investigating the impact of this compound on STAT5 signaling and downstream gene expression.

Caption: A typical experimental workflow for studying this compound's effects.

Conclusion

This compound is a potent and specific inhibitor of STAT5, demonstrating significant anti-leukemic activity in preclinical models of AML. Its mechanism of action, centered on the disruption of the STAT5 signaling cascade, leads to profound changes in the expression of downstream target genes that are critical for cell cycle progression and survival. This technical guide has provided a detailed overview of the quantitative effects of this compound on key STAT5 targets, along with the experimental protocols required to investigate these effects further. The continued exploration of this compound and other STAT5 inhibitors holds great promise for the development of novel targeted therapies for AML and other hematological malignancies driven by aberrant STAT5 signaling.

References

- 1. uni-salzburg.elsevierpure.com [uni-salzburg.elsevierpure.com]

- 2. Pharmacologic inhibition of STAT5 in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacologic inhibition of STAT5 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rationale for a Combination Therapy with the STAT5 Inhibitor this compound and the MCL1 Inhibitor S63845 in the Treatment of FLT3-Mutated or TET2-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Biophysical Characterization of the AC-4-130 and STAT5 Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 5 (STAT5) is a critical mediator in signaling pathways that regulate cell proliferation, differentiation, and survival.[1][2] Dysregulation of STAT5 activity is a hallmark of various malignancies, particularly hematopoietic cancers like acute myeloid leukemia (AML).[3][4] Consequently, STAT5 has emerged as a promising therapeutic target. AC-4-130 is a novel small molecule inhibitor that directly targets the SH2 domain of STAT5, a crucial region for its activation and function.[3][5] This technical guide provides a comprehensive overview of the biophysical characterization of the interaction between this compound and STAT5, offering insights into its mechanism of action and providing detailed experimental protocols for its study. While direct biophysical binding constants for the this compound and STAT5 interaction are not extensively reported in publicly available literature, this guide summarizes the current understanding based on cellular and mechanistic studies.

Data Presentation

The inhibitory activity of this compound on STAT5 has been primarily characterized through cellular assays, which provide a measure of the compound's potency in a biological context. The half-maximal inhibitory concentration (IC50) values have been determined in various AML cell lines.

| Cell Line | Genotype | IC50 (µM) | Reference |

| SKM-1 | TP53-mutated | 0.7 | [6] |

| MOLM-13 | TP53 wild-type, FLT3-ITD | 3 | [6] |

| ML-2 | TP53 wild-type | 3 | [6] |

| MOLM-16 | TP53-mutant | 10 | [6] |

| OCI-AML3 | TP53 wild-type | 10 | [6] |

| General AML Cells | Not Specified | 6.58–15.21 | [4] |

Mechanism of Action

This compound functions as a potent inhibitor of the STAT5 signaling pathway.[7][8] It achieves this by directly binding to the SH2 domain of STAT5.[3][5] This interaction sterically hinders the recruitment of STAT5 to activated cytokine receptors and prevents its subsequent phosphorylation by Janus kinases (JAKs). The inhibition of phosphorylation is a critical step, as it prevents the dimerization of STAT5 monomers, a prerequisite for their nuclear translocation and DNA binding.[3][9] By disrupting these key activation steps, this compound effectively blocks STAT5-dependent gene transcription, leading to the induction of cell cycle arrest and apoptosis in cancer cells driven by aberrant STAT5 signaling.[5][7]

Signaling and Experimental Workflow Diagrams

To visualize the mechanism of this compound and the experimental approaches to characterize its interaction with STAT5, the following diagrams are provided.

Caption: STAT5 signaling pathway and its inhibition by this compound.

Caption: Workflow for biophysical and cellular characterization.

Experimental Protocols

Detailed methodologies are crucial for the accurate biophysical characterization of the this compound and STAT5 interaction. The following are generalized protocols for key experiments.

Fluorescence Polarization (FP) Assay for Binding Affinity

This assay measures the binding of this compound to the STAT5 SH2 domain by detecting changes in the polarization of fluorescently labeled STAT5 or a competitive ligand.

-

Materials:

-

Purified recombinant STAT5 protein (SH2 domain or full-length).

-

Fluorescently labeled peptide corresponding to a high-affinity binding partner of the STAT5 SH2 domain (e.g., a phosphotyrosine-containing peptide).

-

This compound.

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).

-

Black, low-volume 384-well plates.

-

Plate reader with fluorescence polarization capabilities.

-

-

Protocol:

-

Prepare a serial dilution of this compound in assay buffer.

-

In each well of the 384-well plate, add a constant concentration of the fluorescently labeled peptide and purified STAT5 protein.

-

Add the serially diluted this compound to the wells. Include control wells with no inhibitor (maximum polarization) and wells with only the fluorescent peptide (minimum polarization).

-

Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization of each well using the plate reader.

-

Calculate the binding affinity (Ki or IC50) by fitting the data to a suitable binding model.

-

Co-Immunoprecipitation (Co-IP) for Dimerization Inhibition

This technique is used to assess the ability of this compound to inhibit the dimerization of STAT5 in a cellular context.

-

Materials:

-

Cell line expressing STAT5 (e.g., AML cell lines).

-

This compound.

-

Cell lysis buffer (non-denaturing, e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Antibody specific for STAT5.

-

Protein A/G magnetic beads or agarose resin.

-

Wash buffer (e.g., PBS with 0.1% Tween-20).

-

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).

-

SDS-PAGE and Western blotting reagents.

-

-

Protocol:

-

Culture the cells and treat with either DMSO (vehicle control) or varying concentrations of this compound for a specified duration.

-

Stimulate the cells with a cytokine (e.g., IL-3, GM-CSF) to induce STAT5 phosphorylation and dimerization, if necessary for the cell line.

-

Lyse the cells on ice with non-denaturing lysis buffer.

-

Clarify the cell lysates by centrifugation.

-

Incubate the clarified lysates with the anti-STAT5 antibody to form immune complexes.

-

Add Protein A/G beads to the lysates to capture the immune complexes.

-

Wash the beads several times with wash buffer to remove non-specific binding proteins.

-

Elute the protein complexes from the beads.

-

Analyze the eluates by non-reducing SDS-PAGE and Western blotting using an anti-STAT5 antibody to detect STAT5 dimers. A decrease in the dimer band in this compound-treated samples indicates inhibition of dimerization.

-

Nuclear Translocation Assay via Immunofluorescence

This method visualizes the subcellular localization of STAT5 and determines if this compound can block its translocation to the nucleus upon stimulation.

-

Materials:

-

Cells cultured on glass coverslips or in imaging-compatible plates.

-

This compound.

-

Cytokine for stimulation (if required).

-

Fixation solution (e.g., 4% paraformaldehyde).

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

-

Blocking buffer (e.g., 5% BSA in PBS).

-

Primary antibody against STAT5.

-

Fluorescently labeled secondary antibody.

-

Nuclear counterstain (e.g., DAPI).

-

Fluorescence microscope.

-

-

Protocol:

-

Seed cells on coverslips and allow them to adhere.

-

Treat the cells with DMSO or this compound.

-

Stimulate the cells with the appropriate cytokine to induce STAT5 nuclear translocation.

-

Fix the cells with paraformaldehyde.

-

Permeabilize the cells to allow antibody entry.

-

Block non-specific antibody binding sites.

-

Incubate with the primary anti-STAT5 antibody.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips and visualize the cells using a fluorescence microscope.

-

Quantify the nuclear to cytoplasmic fluorescence intensity of STAT5 to determine the extent of nuclear translocation inhibition by this compound.

-

Conclusion

This compound represents a promising therapeutic agent that targets a key signaling node in various cancers. The biophysical and cellular characterization of its interaction with STAT5 is fundamental to understanding its mechanism of action and for the development of more potent and selective inhibitors. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the therapeutic potential of targeting the STAT5 pathway. Future studies focusing on the precise determination of binding kinetics and thermodynamics will provide a more complete picture of the this compound and STAT5 interaction.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacologic inhibition of STAT5 in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacologic inhibition of STAT5 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting of STAT5 using the small molecule topotecan hydrochloride suppresses acute myeloid leukemia progression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimization of a high-throughput fluorescence polarization assay for STAT5B DNA binding domain-targeting inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. cancer-research-network.com [cancer-research-network.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: AC-4-130 In Vitro Assay for AML Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML cases involves mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, particularly internal tandem duplications (ITD), which lead to constitutive activation of downstream signaling pathways, promoting cell proliferation and survival. One of the key downstream effectors of FLT3-ITD is the Signal Transducer and Activator of Transcription 5 (STAT5). The FLT3-ITD/STAT5 signaling axis is a critical driver of leukemogenesis, making it a prime target for therapeutic intervention.

AC-4-130 is a potent and specific small molecule inhibitor of the STAT5 SH2 domain.[1][2] By directly binding to STAT5, this compound disrupts its activation, dimerization, and subsequent nuclear translocation, leading to the downregulation of STAT5-dependent gene transcription.[1][2] This targeted inhibition has been shown to impair the proliferation and clonogenic growth of human AML cell lines, particularly those harboring the FLT3-ITD mutation, by inducing cell cycle arrest and apoptosis.[1][3] These application notes provide detailed protocols for in vitro assays to evaluate the efficacy of this compound in AML cell lines.

Signaling Pathway of this compound in FLT3-ITD AML

In FLT3-ITD positive AML, the constitutively active FLT3 receptor phosphorylates and activates STAT5. Phosphorylated STAT5 (p-STAT5) dimerizes and translocates to the nucleus, where it acts as a transcription factor for genes that promote cell survival and proliferation, such as MYC, CCND2 (Cyclin D2), and BCL2. This compound directly interferes with this pathway by binding to the SH2 domain of STAT5, preventing its phosphorylation and subsequent downstream signaling.

Experimental Workflow for In Vitro Evaluation of this compound

A systematic workflow is essential for characterizing the in vitro effects of this compound on AML cell lines. The process begins with cell culture, followed by treatment with the compound. Subsequently, various assays are performed to assess cell viability, apoptosis, and the molecular mechanism of action.

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values of this compound in various AML cell lines after 20 hours of treatment.

| Cell Line | TP53 Status | FLT3 Status | IC50 (µM) | Reference |

| SKM-1 | Mutated | Wild-type | 0.7 | [1] |

| MOLM-13 | Wild-type | ITD | 3.0 | [1] |

| ML-2 | Wild-type | Unknown | 3.0 | [1] |

| OCI-AML3 | Wild-type | Wild-type | 10.0 | [1] |

| MOLM-16 | Mutated | Unknown | 10.0 | [1] |

| HL-60 | Null | Wild-type | >10.0 | [1] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the metabolic activity of AML cells, which is an indicator of cell viability.

Materials:

-

AML cell lines (e.g., MV4-11, MOLM-13)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed AML cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound (e.g., 0.1 to 100 µM) to the wells. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan Formation: Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.

-

Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the drug concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying the percentage of apoptotic and necrotic cells following treatment with this compound using flow cytometry.

Materials:

-

AML cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed AML cells in 6-well plates at a density of 2 x 10⁵ cells/mL. Treat the cells with various concentrations of this compound for 24 to 72 hours. Include a vehicle control.

-

Cell Harvesting: Collect the cells by centrifugation at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Western Blot Analysis for STAT5 Phosphorylation

This protocol is for detecting the levels of phosphorylated STAT5 (p-STAT5) and total STAT5 in AML cells treated with this compound.

Materials:

-

AML cell lines

-

This compound

-

Lysis Buffer (RIPA buffer supplemented with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4X)

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: rabbit anti-p-STAT5 (Tyr694), rabbit anti-STAT5, and mouse anti-β-actin

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis: Treat AML cells with this compound for the desired time (e.g., 24 hours). Lyse the cells in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE: Separate the protein lysates on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-STAT5 (e.g., 1:1000 dilution) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: To detect total STAT5 and β-actin on the same membrane, strip the membrane of the p-STAT5 antibodies using a stripping buffer. After stripping, block the membrane again and probe with the primary antibodies for total STAT5 and then β-actin, following the same procedure.

By following these detailed protocols, researchers can effectively evaluate the in vitro efficacy and mechanism of action of this compound in AML cell lines, contributing to the pre-clinical assessment of this promising therapeutic agent.

References

Application Note & Protocol: Assessing Cell Viability with AC-4-130 using an MTT Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

AC-4-130 is a novel and potent small-molecule inhibitor that targets the SH2 domain of the Signal Transducer and Activator of Transcription 5 (STAT5) protein.[1][2] STAT5 is a critical transcription factor in the JAK/STAT signaling pathway, which is essential for regulating cell proliferation, differentiation, and survival in various biological systems, particularly within hematopoietic cells.[1][3] In many cancers, such as Acute Myeloid Leukemia (AML), STAT5 is persistently activated and plays a crucial role in maintaining the malignant phenotype.[4][5]

This compound directly binds to STAT5, effectively disrupting its activation, dimerization, and subsequent translocation to the nucleus.[5] This action blocks STAT5-dependent gene transcription, leading to the downregulation of key survival genes like MYC and BCL2.[1] The inhibition of the STAT5 pathway by this compound ultimately induces cell cycle arrest, typically at the G0/G1 phase, and promotes apoptosis in cancer cells.[2][3]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[8] The quantity of these crystals, which can be dissolved and measured spectrophotometrically, is directly proportional to the number of living, metabolically active cells.[9] This application note provides a detailed protocol for using the MTT assay to quantify the cytotoxic effects of this compound on cancer cell lines.

This compound Mechanism of Action

The diagram below illustrates the STAT5 signaling pathway and the specific point of inhibition by this compound. In normal signaling, cytokine binding activates JAK kinases, which phosphorylate STAT5. Phosphorylated STAT5 proteins then dimerize via their SH2 domains, translocate to the nucleus, and initiate the transcription of target genes responsible for cell proliferation and survival. This compound prevents this dimerization and activation cascade.[1][3]

Data Presentation: Efficacy of this compound in AML Cell Lines

The following table summarizes the reported effects of this compound on various Acute Myeloid Leukemia (AML) cell lines, demonstrating its dose-dependent cytotoxic activity.

| Cell Line | Key Mutation | This compound Concentration | Treatment Duration | Observed Effect | Citation |

| MV4-11 | FLT3-ITD | 0.1 - 100 µM | 72 hours | Dose-dependent increase in apoptosis. | [2][3] |

| MOLM-13 | FLT3-ITD | 0.1 - 100 µM | 72 hours | Dose-dependent increase in apoptosis. | [2][3] |

| MV4-11 | FLT3-ITD | 2 µM, 5 µM | 72 hours | Induces cell cycle arrest (increase in G0/G1 phase). | [2] |

| MOLM-13 | FLT3-ITD | 5 µM | 24 hours | Significant downregulation of the IL-2/STAT5 signaling pathway. | [1] |

| Primary AML Samples | Various | Not specified | Not specified | Significantly reduced cell viability across 14 patient samples. | [1] |

Experimental Protocol: MTT Assay for Cell Viability

This protocol provides a step-by-step method for determining the half-maximal inhibitory concentration (IC50) of this compound.

Materials and Reagents

-

This compound compound

-

Dimethyl sulfoxide (DMSO, cell culture grade)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Phosphate-Buffered Saline (PBS), sterile

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Appropriate cancer cell line (e.g., MV4-11, MOLM-13)

-

Sterile, 96-well flat-bottom cell culture plates

-

Multichannel pipette

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader with 570 nm and 630 nm filters

-

Orbital shaker

Reagent Preparation

-

This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound powder in DMSO to make a 10 mM stock solution. Aliquot and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

-

MTT Solution (5 mg/mL): Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL. Vortex until fully dissolved. Sterilize the solution using a 0.22 µm filter. Store at 4°C, protected from light, for up to one month.

-

Solubilization Solution: 100% DMSO is commonly used to dissolve the formazan crystals.[10]

MTT Assay Workflow

The workflow for the MTT assay is a sequential process involving cell preparation, treatment, and colorimetric measurement.

Step-by-Step Procedure

Day 1: Cell Seeding

-

Harvest exponentially growing cells and perform a cell count using a hemocytometer or automated cell counter. Ensure cell viability is >95%.

-

Dilute the cell suspension in a complete culture medium to the desired seeding density (e.g., 5 x 10⁴ cells/mL for suspension cells like MV4-11).

-

Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well plate. This corresponds to 5,000 cells per well.

-

To avoid the "edge effect," it is recommended to fill the perimeter wells with 100 µL of sterile PBS or medium and not use them for experimental data.[8]

-

Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO₂.

Day 2: Compound Treatment

-

Prepare serial dilutions of this compound in a complete culture medium from your 10 mM stock. A typical concentration range for an initial screen might be 0.01 µM to 100 µM.

-

Prepare a vehicle control using the highest concentration of DMSO that will be present in the treated wells (e.g., 0.1% DMSO in medium).

-

Carefully remove 50 µL of medium from each well and add 50 µL of the appropriate this compound dilution or vehicle control. This will result in a final volume of 100 µL per well.

-

Set up control wells:

-

Untreated Cells: Cells with medium only.

-

Vehicle Control: Cells treated with the same concentration of DMSO as the highest drug concentration.

-

Medium Blank: Wells containing 100 µL of medium only (no cells) to measure background absorbance.

-

-

Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C with 5% CO₂.[10]

Day 5: MTT Addition and Absorbance Reading

-

After the 72-hour incubation, add 10 µL of the 5 mg/mL MTT solution to each well, including controls, for a final MTT concentration of 0.45-0.5 mg/mL.[6][9] Mix gently by tapping the plate.

-

Return the plate to the incubator for 2-4 hours.[9] During this time, viable cells will metabolize the MTT into visible purple formazan crystals.

-

After incubation, remove the plate from the incubator. The method for solubilizing the crystals depends on the cell type:

-

For suspension cells: Centrifuge the plate (e.g., at 500 x g for 5 minutes), carefully aspirate ~80 µL of the supernatant without disturbing the cell pellet and formazan crystals. Add 100-150 µL of DMSO to each well.

-

For adherent cells: Carefully aspirate all of the medium and MTT solution from the wells. Add 100-150 µL of DMSO to each well.[10]

-

-

Place the plate on an orbital shaker for 10-15 minutes at a low speed to ensure the formazan crystals are completely dissolved.[11]

-

Measure the absorbance on a microplate reader within 1 hour of adding the solubilization solution.[8] Set the test wavelength to 570 nm and a reference wavelength to 630 nm (to subtract background absorbance).

Data Analysis

-

Correct Absorbance Values: Subtract the average absorbance of the medium blank wells from all other readings.

-

Calculate Percent Viability: Determine the percentage of cell viability for each concentration of this compound using the following formula:

-

Percent Viability (%) = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

-

-

Generate Dose-Response Curve: Plot the percent viability against the logarithm of the this compound concentration.

-

Determine IC50: Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with appropriate software (such as GraphPad Prism) to calculate the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.

References

- 1. Pharmacologic inhibition of STAT5 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. Pharmacologic inhibition of STAT5 in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rationale for a Combination Therapy with the STAT5 Inhibitor this compound and the MCL1 Inhibitor S63845 in the Treatment of FLT3-Mutated or TET2-Mutated Acute Myeloid Leukemia [mdpi.com]

- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. researchhub.com [researchhub.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. 2.6. Inhibition of Cell Viability Assay [bio-protocol.org]

- 11. MTT (Assay protocol [protocols.io]

Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by AC-4-130 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

AC-4-130 is a potent and specific inhibitor of the Signal Transducer and Activator of Transcription 5 (STAT5) protein.[1][2] It functions by directly binding to the SH2 domain of STAT5, which disrupts its activation, dimerization, and subsequent nuclear translocation, ultimately inhibiting STAT5-dependent gene transcription.[1][2][3] Aberrant STAT5 signaling is a key driver in various hematological malignancies, including Acute Myeloid Leukemia (AML), where it promotes cell proliferation and survival.[1][4] Inhibition of this pathway by this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising therapeutic agent.[1]

These application notes provide a detailed protocol for the analysis of apoptosis in AML cell lines, such as MOLM-13, following treatment with this compound, using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Principle of the Assay

Apoptosis, or programmed cell death, is characterized by distinct morphological and biochemical changes, including the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a calcium-dependent phospholipid-binding protein that has a high affinity for PS and can be conjugated to a fluorochrome for detection by flow cytometry. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

By using a combination of Annexin V and PI, it is possible to distinguish between four cell populations:

-

Live cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Necrotic cells: Annexin V-negative and PI-positive

Signaling Pathway of this compound-Induced Apoptosis

This compound targets the STAT5 signaling pathway, which plays a crucial role in promoting cell survival by upregulating the expression of anti-apoptotic proteins such as Bcl-2. By inhibiting STAT5, this compound disrupts this pro-survival signaling, leading to the activation of the intrinsic apoptotic pathway.

Caption: this compound inhibits STAT5, leading to apoptosis.

Experimental Protocols

Materials

-

AML cell line (e.g., MOLM-13)

-

This compound (stock solution in DMSO)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

-

Flow cytometer

-

Microcentrifuge tubes

-

96-well cell culture plates

Cell Culture and Treatment

-

Culture MOLM-13 cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.

-

Seed cells at a density of 2 x 10^5 cells/mL in a 96-well plate.

-